molecular formula C22H24N2O4 B11149188 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Cat. No.: B11149188
M. Wt: 380.4 g/mol
InChI Key: BAIVGMKCQPXFEB-UHFFFAOYSA-N
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Description

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxy group, and a pyridyl ethyl propanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

    Formation of the Pyridyl Ethyl Propanamide Side Chain: The pyridyl ethyl propanamide side chain can be synthesized through the reaction of 2-bromoethyl pyridine with propanamide in the presence of a base like sodium hydride.

    Coupling of the Two Fragments: The final step involves coupling the chromen-2-one core with the pyridyl ethyl propanamide side chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
  • 3-{7-[(2,5-Dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Uniqueness

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C22H24N2O4/c1-14-17-7-9-19(27-3)15(2)21(17)28-22(26)18(14)8-10-20(25)24-13-11-16-6-4-5-12-23-16/h4-7,9,12H,8,10-11,13H2,1-3H3,(H,24,25)

InChI Key

BAIVGMKCQPXFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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